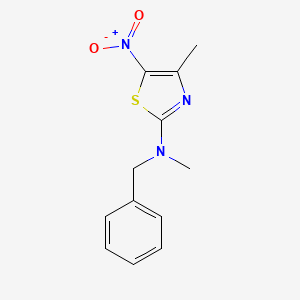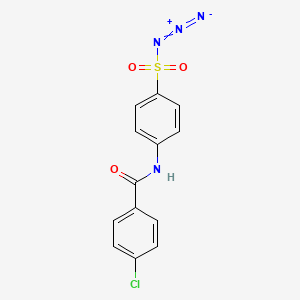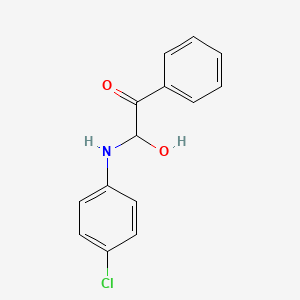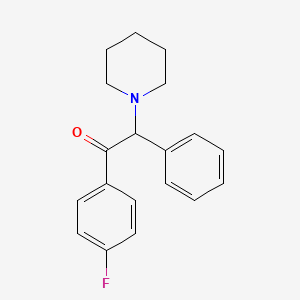
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, two methyl groups, and a nitro group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with benzylating agents. One common method includes the use of chloroacetyl chloride and triethylamine in ethanol, followed by the addition of 4-bromo-phenylthiazol-2-amine . The reaction mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The thiazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides and strong bases are often used.
Addition: Cycloaddition reactions may involve reagents like azides and alkynes under thermal or catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzylamine: Similar in structure but lacks the nitro and thiazole groups.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group but lacks the thiazole ring.
Dibenzylamine: Contains two benzyl groups but lacks the nitro and thiazole groups.
Uniqueness
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
89563-51-9 |
|---|---|
Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3O2S/c1-9-11(15(16)17)18-12(13-9)14(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
JJIVACQIZSCXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C)CC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)



![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)


![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)


